N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[2-(2-methylphenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-15-6-2-4-8-19(15)32-14-21(28)26-22-18-7-3-5-9-20(18)33-23(22)24(29)25-16-10-12-17(13-11-16)27(30)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDNBUOUKYMMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Acetamido Group: This step often involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Nitrophenyl Group: This can be done through nitration reactions using nitric acid and sulfuric acid.
Coupling with o-Tolyloxy Group: This step might involve etherification reactions using o-tolyl alcohol and appropriate coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Studies suggest that it may have efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
- Anticancer Activity: Preliminary findings indicate that the compound may induce apoptosis in cancer cells and inhibit their proliferation by affecting cell cycle regulation.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as a lead compound in drug development for treating cancers and infections. Its mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors involved in disease processes.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that modifications to the benzofuran structure can enhance anticancer properties. For example, derivatives of this compound were tested against various cancer cell lines, showing significant antiproliferative effects and induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Effects
Another study evaluated the antimicrobial activity of similar compounds derived from the benzofuran framework. Results indicated effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuran Cores
a) N-(2-(4-Benzoyl/Chlorobenzoyl)benzofuran-3-yl)-2-(Substituted)-Acetamides ()
- Structure : Benzofuran derivatives with 4-benzoyl or 4-chlorobenzoyl substituents and variable acetamide side chains.
- Key Differences: The target compound features an o-tolyloxy group (methyl-substituted phenoxy), while these analogues have benzoyl/chlorobenzoyl groups. The nitro group in the target compound’s carboxamide is absent here.
- Nitro groups in the target compound may improve binding affinity in redox-sensitive environments.
b) N-(4-Nitrophenyl)-3-(2-(m-Tolyl)Acetamido)Benzofuran-2-Carboxamide ()
- Structure: Nearly identical to the target compound but with m-tolyl (meta-methylphenyl) instead of o-tolyloxy (ortho-methylphenoxy).
- Key Differences: Position of methyl group: o-Tolyloxy introduces steric hindrance and alters electronic effects compared to m-tolyl. Oxygen linkage: The phenoxy group in the target compound may increase polarity versus the direct phenyl attachment in the m-tolyl analogue.
- Impact :
- The o-tolyloxy group could reduce rotational freedom, affecting conformational stability and receptor interactions.
Compounds with Similar Acetamido/Carboxamide Linkages
a) N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide ()
- Structure: Features a 4-chlorophenoxy acetamido group attached to a phenyl ring and an indole carboxamide.
- Key Differences: Core structure: Indole vs. benzofuran. Indole’s hydrogen-bonding capability may enhance solubility. Substituents: Chlorophenoxy (electron-withdrawing) vs. o-tolyloxy (electron-donating).
- Synthesis Comparison :
b) ADC1740 (Mal-PhAc-Val-Ala-PAB-PNP) ()
- Structure : Contains a 4-nitrophenyl (PNP) carbonate group.
- Key Differences :
- The target compound’s nitro group is directly attached to the carboxamide, while ADC1740 incorporates it as a carbonate leaving group.
- Physicochemical Properties :
Anticancer Agents with Related Moieties
a) TAK-632 ()
- Structure : Contains a trifluoromethylphenyl acetamido group and a benzo[d]thiazole core.
- Key Differences: Fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity compared to the target compound’s nitro and phenoxy groups.
Physicochemical Properties
Biological Activity
N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide is a synthetic compound with significant potential in various biological applications. This article delves into its biological activities, including neuroprotective, antioxidant, and anticancer properties, supported by relevant research findings and data.
Compound Overview
- IUPAC Name: this compound
- CAS Number: 887878-27-5
- Molecular Formula: CHNO
- Molecular Weight: 445.4 g/mol
1. Neuroprotective Effects
Research has indicated that benzofuran derivatives exhibit neuroprotective properties. A study synthesized various benzofuran derivatives and evaluated their effects on neuronal cells subjected to NMDA-induced excitotoxicity. Among these, compounds with similar structural features to this compound demonstrated significant neuroprotective effects at concentrations of 100 µM. Notably, the compound's structure suggests potential for similar protective action against oxidative stress and excitotoxicity in neuronal cells .
2. Antioxidant Activity
The antioxidant activity of related compounds has been assessed using in vitro assays. For instance, compounds with similar functional groups were shown to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenates. The presence of nitro and hydroxyl groups in the structure is often linked to enhanced antioxidant capacity, suggesting that this compound may exhibit comparable properties .
3. Anticancer Properties
The anticancer potential of benzofuran derivatives has been a focal point in recent studies. Compounds structurally related to this compound have shown promising results against various cancer cell lines, including colon carcinoma (HCT-15). For example, certain derivatives demonstrated IC values below those of standard chemotherapeutic agents like doxorubicin, indicating substantial cytotoxicity against cancer cells .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. These interactions may lead to the inhibition of pro-apoptotic signals or enhancement of neuroprotective pathways, contributing to its therapeutic effects.
Research Findings and Case Studies
Q & A
Q. What are the critical steps in synthesizing N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide?
The synthesis typically involves:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or coupling reactions.
- Step 2 : Introduction of the acetamido group using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under anhydrous conditions .
- Step 3 : Functionalization with the 4-nitrophenyl group via nucleophilic substitution or amide bond formation. Key solvents include dimethylformamide (DMF) or acetonitrile, with reaction monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) and purification by column chromatography .
Q. How is the compound characterized for structural validation?
Methodological approaches include:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 to confirm proton environments and carbon backbone .
- X-ray Crystallography : Single-crystal analysis to resolve 3D conformation, as demonstrated for structurally similar benzofuran derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What are the primary biological screening methods for this compound?
Initial assays focus on:
- Enzyme Inhibition : Testing against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .
- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing via broth microdilution .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave irradiation accelerates reaction kinetics .
- Catalyst Optimization : Use of 2,6-lutidine to stabilize reactive intermediates during amide bond formation .
- Temperature Control : Maintaining 0–5°C during TBTU-mediated coupling minimizes side reactions . Yield improvements (>70%) are achievable via continuous flow reactors for scale-up .
Q. How do substituents (e.g., o-tolyloxy vs. 4-fluorophenyl) impact bioactivity?
Comparative studies on analogs reveal:
- Steric Effects : Bulky substituents (e.g., o-tolyloxy) reduce binding to shallow enzyme pockets but improve selectivity for hydrophobic targets .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance stability but may reduce membrane permeability . Structure-activity relationship (SAR) models should integrate molecular docking and QSAR (Quantitative SAR) simulations .
Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Contradictions arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Purity Discrepancies : Re-characterize batches via HPLC (>95% purity) and control for hydrate/solvate forms .
- Cell Line Differences : Validate target expression levels in cellular models via Western blot .
Methodological Considerations
Q. What techniques are used to assess stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy .
- Thermal Stability : DSC (Differential Scanning Calorimetry) to determine melting points and polymorph transitions .
- Metabolic Stability : Liver microsome assays to identify cytochrome P450-mediated oxidation .
Q. How to design a SAR study for derivatives of this compound?
- Core Modifications : Synthesize analogs with varying substituents on the benzofuran ring (e.g., chloro, methoxy) .
- Bioisosteric Replacement : Replace the nitro group with trifluoromethyl or cyano groups to modulate electronic properties .
- In Silico Screening : Use molecular dynamics simulations to predict binding modes to targets like ATF4 or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
